Cas no 104736-05-2 (Mayteine)

Mayteine structure
Nome del prodotto:Mayteine
Mayteine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 8,11-Epoxy-9,12-ethano-11,15-methano-11H-[1,8]dioxacycloheptadecino[4,3-b]pyridine-5,17-dione,10,14,21,22-tetrakis(acetyloxy)-12-[(acetyloxy)methyl]-13-(benzoyloxy)-7,8,9,10,12,13,14,15,18,19-decahydro-20-hydroxy-8,18,19,20-tetramethyl-,(8R,9R,10R,11S,12S,13R,14R,15S,18S,19S,20S,21S,22R)-
- 8,11-Epoxy-9,12-ethano-11,15-methano-11H-[1,8]dioxacycloheptadecino[4,3-b]pyridine-5,17-dione,...
- 8,11-Epoxy-9,12-ethano-11,15-methano-11H-[1,8]dioxacycloheptadecino[4,3-b]pyridine-5,17-dione,10,14,21,22-tetrakis(acetyloxy)
- Mayteine
- (1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22,24-tetrakis(acetyloxy)-20-[(acetyloxy)methyl]-25-hydroxy-3,13,14,25
- 8,11-Epoxy-9,12-ethano-11,15-methano-11H(1,8)dioxacycloheptadecino(4,3-b)pyridine-5,17-dione, 10,14,21,22-tetrakis(acetyloxy)-12-((acetyloxy)methyl)-13-(benzoyloxy)-7,8,9,10,12,13,14,15,18,19-decahydro-20-hydroxy-8,18,19,20-tetramethyl-, (8R-(8R*,9R*,10R*,11S*,12S*,13R*,14R*,15S*,18S*,19S*,20S*,21S*,22R*))-
- [(1R,3S,13R,14S,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)
- CHEMBL526919
- [(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate
- 104736-05-2
- [8R-(8R*,9R*,10R*,11S*,12S*,13R*,14R*,15S*,18S*,19S*,20S*,21S*,22R*)]-10,14,21,22-Tetrakis(acetyloxy)-12-[(acetyloxy)methyl]-13-(benzoyloxy)-7,8,9,10,12,13,14,15,18,19-decahydro-20-hydroxy-8,18,19,20-tetramethyl-8,11-epoxy-9,12-ethano-11,15-methano-11H-[1,8]dioxacycloheptadecino[4,3-b]pyridine-5,17-dione
- (1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22,24-tetrakis(acetyloxy)-20-[(acetyloxy)methyl]-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0[1,20].0[3,23].0[7,12]]pentacosa-7,9,11-trien-19-yl benzoate
- (1S,3R,13S,14S,17S,18R,19R,20S,21S,22S,23R,24R,25S)-18,21,22,24-Tetraacetoxy-20-(acetoxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0[1,20].0[3,23].0[7,1 2]]pentacosa-7,9,11-trien-19-yl benzoate
-
- Inchi: 1S/C43H49NO18/c1-20-21(2)37(50)60-34-32(57-24(5)47)36(61-38(51)27-14-11-10-12-15-27)42(19-54-22(3)45)35(59-26(7)49)31(56-23(4)46)29-33(58-25(6)48)43(42,41(34,9)53)62-40(29,8)18-55-39(52)28-16-13-17-44-30(20)28/h10-17,20-21,29,31-36,53H,18-19H2,1-9H3/t20-,21+,29+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1
- Chiave InChI: PPRQMPUDIUVHQX-MQMQQNASSA-N
- Sorrisi: O1[C@]2(C([H])([H])[H])C([H])([H])OC(C3C([H])=C([H])C([H])=NC=3[C@]([H])(C([H])([H])[H])[C@]([H])(C([H])([H])[H])C(=O)O[C@]3([H])[C@]([H])([C@]([H])([C@]4(C([H])([H])OC(C([H])([H])[H])=O)[C@]([H])([C@]([H])([C@@]2([H])[C@@]([H])([C@]14[C@]3(C([H])([H])[H])O[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C([H])([H])[H])=O)=O
Proprietà calcolate
- Massa esatta: 867.29500
- Massa monoisotopica: 867.29496371g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 19
- Conta atomi pesanti: 62
- Conta legami ruotabili: 14
- Complessità: 1810
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 11
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 253
Proprietà sperimentali
- Colore/forma: Powder
- PSA: 252.75000
- LogP: 2.32740
Mayteine Letteratura correlata
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
104736-05-2 (Mayteine) Prodotti correlati
- 37239-51-3(Wilfordine)
- 11088-09-8(Wilforine)
- 128397-42-2(Euojaponin D)
- 33458-82-1(Euonymine)
- 1215782-19-6(3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene)
- 2171357-21-2(4-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid)
- 22338-67-6(Kaura-9(11),16-dien-18-oicacid, (4a)-)
- 1581764-45-5(N-(2-amino-2-phenylethyl)-1,3-dimethyl-1H-thieno2,3-cpyrazole-5-carboxamide hydrochloride)
- 2228173-07-5(2-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)acetic acid)
- 2225174-70-7([5-CHLORO-2-(TRIFLUOROMETHYL)PYRIDIN-4-YL]BORONIC ACID)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
